Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 853311-41-8
VCID: VC16045219
InChI: InChI=1S/C18H17ClN2O5/c1-9-15(17(22)25-3)16(21-18(23)20-9)14-7-6-12(26-14)10-4-5-13(24-2)11(19)8-10/h4-8,16H,1-3H3,(H2,20,21,23)
SMILES:
Molecular Formula: C18H17ClN2O5
Molecular Weight: 376.8 g/mol

Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

CAS No.: 853311-41-8

Cat. No.: VC16045219

Molecular Formula: C18H17ClN2O5

Molecular Weight: 376.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate - 853311-41-8

Specification

CAS No. 853311-41-8
Molecular Formula C18H17ClN2O5
Molecular Weight 376.8 g/mol
IUPAC Name methyl 4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C18H17ClN2O5/c1-9-15(17(22)25-3)16(21-18(23)20-9)14-7-6-12(26-14)10-4-5-13(24-2)11(19)8-10/h4-8,16H,1-3H3,(H2,20,21,23)
Standard InChI Key UZICMDGWYAWUFT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(NC(=O)N1)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl)C(=O)OC

Introduction

Structural and Nomenclatural Characteristics

Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate features a pyrimidine core fused with a tetrahydro ring system, substituted at the 4-position by a furyl group linked to a 3-chloro-4-methoxyphenyl moiety. The 6-methyl and 5-carboxylate ester groups further modulate its electronic and steric properties .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number853311-41-8
Molecular FormulaC18H17ClN2O5\text{C}_{18}\text{H}_{17}\text{ClN}_{2}\text{O}_{5}
Molecular Weight376.8 g/mol
IUPAC NameMethyl 4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
InChI KeyUZICMDGWYAWUFT-UHFFFAOYSA-N

The compound’s InChI string (InChI=1S/C18H17ClN2O5/\text{InChI=1S/C}_{18}\text{H}_{17}\text{ClN}_{2}\text{O}_{5}/) encodes its stereochemical and connectivity details, confirming the absence of defined stereocenters . Its planar furan and aromatic phenyl groups suggest potential for π-π stacking interactions with biological targets, a feature common in kinase inhibitors.

Synthesis and Preparation

The synthesis of this compound likely employs multicomponent reactions (MCRs), such as the Biginelli reaction, which facilitates the construction of dihydropyrimidinone (DHPM) scaffolds. A hypothetical pathway involves:

  • Condensation: 3-Chloro-4-methoxybenzaldehyde reacts with methyl acetoacetate in the presence of urea or thiourea under acidic conditions to form the DHPM core.

  • Functionalization: Introduction of the furyl group via Suzuki–Miyaura coupling or nucleophilic aromatic substitution.

  • Esterification: Methylation of the carboxylate group using methanol under anhydrous conditions.

Table 2: Synthetic Precursors and Conditions

StepReactantsConditionsIntermediate
13-Chloro-4-methoxybenzaldehyde, methyl acetoacetate, ureaHCl/EtOH, reflux, 12 hDihydropyrimidinone core
22-Furoyl chloride, Pd(PPh₃)₄DMF, 80°C, 8 hFuryl-substituted intermediate
3Methanol, H₂SO₄Reflux, 6 hFinal ester product

While specific yield data are unavailable, analogous Biginelli reactions typically achieve 60–80% efficiency under optimized conditions. Purification via column chromatography or recrystallization would isolate the target compound.

Physicochemical and Spectroscopic Properties

The compound’s solubility profile is influenced by its polar carboxylate ester and nonpolar aromatic groups. It is expected to exhibit:

  • LogP: ~2.5 (moderate lipophilicity, favoring membrane permeability)

  • Solubility: Sparingly soluble in water (<1 mg/mL), soluble in DMSO and DMF

Hypothetical spectral data extrapolated from analogs include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, aryl-H), 6.85 (s, 1H, furyl-H), 3.90 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃)

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyrimidinone), 1250 cm⁻¹ (C-O-C)

TargetPathwayProposed Effect
EGFRPI3K/AKT/mTORInhibition of cell proliferation
Bcl-2Apoptosis regulationDownregulation, caspase-3 activation
JAK/STATInflammatory signalingSuppression of tumor microenvironment

Future Research Directions

  • In Vitro Screening: Evaluate cytotoxicity against cancer cell lines (e.g., MGC-803 gastric cancer cells) .

  • Structural Optimization: Modify the ester group to enhance bioavailability.

  • Target Identification: Use computational docking to predict binding affinities for EGFR or PI3K .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator